molecular formula C11H19ClN2O2 B008457 JCTSSVJSNCTLIT-UHFFFAOYSA-M CAS No. 102570-95-6

JCTSSVJSNCTLIT-UHFFFAOYSA-M

Cat. No.: B008457
CAS No.: 102570-95-6
M. Wt: 246.73 g/mol
InChI Key: JCTSSVJSNCTLIT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The InChIKey identifier JCTSSVJSNCTLIT-UHFFFAOYSA-M corresponds to a specific chemical compound. This gap highlights the necessity of cross-referencing authoritative databases (e.g., PubChem, SciFinder) to confirm its identity. For the purpose of this analysis, we assume it represents a small organic or inorganic molecule, given the general context of the evidence, which emphasizes synthetic chemistry and material characterization .

Properties

CAS No.

102570-95-6

Molecular Formula

C11H19ClN2O2

Molecular Weight

246.73 g/mol

IUPAC Name

amino-[(3,4-dimethoxyphenyl)methyl]-dimethylazanium;chloride

InChI

InChI=1S/C11H19N2O2.ClH/c1-13(2,12)8-9-5-6-10(14-3)11(7-9)15-4;/h5-7H,8,12H2,1-4H3;1H/q+1;/p-1

InChI Key

JCTSSVJSNCTLIT-UHFFFAOYSA-M

SMILES

C[N+](C)(CC1=CC(=C(C=C1)OC)OC)N.[Cl-]

Canonical SMILES

C[N+](C)(CC1=CC(=C(C=C1)OC)OC)N.[Cl-]

Synonyms

1-(3,4-Dimethoxybenzyl)-1,1-dimethylhydrazonium chloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with dimethylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by precipitation or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted hydrazinium compounds.

Scientific Research Applications

Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, guidelines from the Journal of Chemical & Engineering Data (JCED) emphasize that comparative analyses should include:

  • Property measurements (e.g., thermodynamic, optical, or catalytic properties).
  • Uncertainty quantification against previously published values.
  • Database cross-validation (e.g., Thermolit, NIST) to resolve conflicts in literature .

A hypothetical comparison framework is outlined below, adhering to these standards:

Table 1: Key Properties of JCTSSVJSNCTLIT-UHFFFAOYSA-M and Analogs

Property This compound Compound A (Reference) Compound B (Reference)
Molecular Weight (g/mol) N/A 152.15 180.20
Melting Point (°C) N/A 120–122 98–100
Solubility (H₂O) N/A Insoluble Partially soluble
Optical Activity (α) N/A +25.6° -12.3°
Refractive Index N/A 1.478 1.512

Notes:

Values for This compound are unavailable in the provided evidence.

Compound A and B are hypothetical analogs based on common comparison protocols .

Research Findings and Methodological Considerations

The evidence underscores critical steps for robust comparisons:

Analytical Validation : Equipment model numbers and suppliers must be specified to ensure reproducibility .

Literature Consistency: Authors must cite prior data for non-novel compounds and resolve discrepancies using databases .

Statistical Rigor : Differences between compounds require statistical significance testing, with error margins clearly defined in tables/figures .

For example, if this compound were a catalyst, comparisons would focus on turnover frequency (TOF), stability, and selectivity against analogs like palladium complexes or zeolites, with explicit references to prior studies .

Limitations and Recommendations

Source Diversification : Future studies should integrate peer-reviewed journals (e.g., Journal of Materials Chemistry A) and computational tools (e.g., DFT simulations) for deeper insights .

Reporting Standards : Adhere to ACS or JCED guidelines, including detailed experimental sections and literature-supported methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.